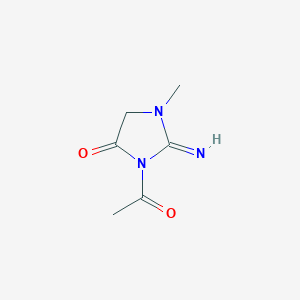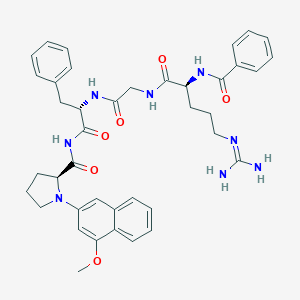
3-Acetyl-2-imino-1-methylimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-2-imino-1-methylimidazolidin-4-one is a chemical compound that has garnered interest in scientific research due to its unique properties and potential applications. This compound is also known as Acetamidine, and it is a derivative of imidazolidinone. The chemical formula for 3-Acetyl-2-imino-1-methylimidazolidin-4-one is C6H10N2O2, and it has a molecular weight of 142.16 g/mol.
Mechanism Of Action
The mechanism of action of 3-Acetyl-2-imino-1-methylimidazolidin-4-one is not fully understood. However, it is believed that the compound works by inhibiting the growth and replication of bacteria. This is achieved by interfering with the synthesis of the bacterial cell wall.
Biochemical And Physiological Effects
Studies have shown that 3-Acetyl-2-imino-1-methylimidazolidin-4-one has low toxicity and does not have any significant biochemical or physiological effects on the human body. However, further studies are needed to fully understand the safety profile of this compound.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-Acetyl-2-imino-1-methylimidazolidin-4-one in lab experiments is its low toxicity. This makes it a safe compound to work with, and it can be used in a variety of experiments without posing a significant risk to researchers. However, one of the limitations of using this compound is its limited solubility in certain solvents, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on 3-Acetyl-2-imino-1-methylimidazolidin-4-one. One area of interest is in the development of new antimicrobial drugs. Acetamidine has shown promise as a potential candidate for the treatment of bacterial infections, and further research is needed to fully understand its mechanism of action and potential applications.
Another area of interest is in the development of new synthetic methods for the production of 3-Acetyl-2-imino-1-methylimidazolidin-4-one. This could lead to more efficient and cost-effective production methods, which would make this compound more accessible for research and development.
Finally, further studies are needed to fully understand the safety profile of this compound. This could involve testing its toxicity in different animal models or investigating its potential long-term effects on human health.
Conclusion:
In conclusion, 3-Acetyl-2-imino-1-methylimidazolidin-4-one is a chemical compound that has potential applications in various scientific fields. Its low toxicity and antimicrobial properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of 3-Acetyl-2-imino-1-methylimidazolidin-4-one involves the reaction of 2-amino-1-methylimidazolidin-4-one with acetic anhydride in the presence of a catalyst. The resulting product is a yellow crystalline solid that is soluble in water and ethanol.
Scientific Research Applications
3-Acetyl-2-imino-1-methylimidazolidin-4-one has been studied for its potential applications in various scientific fields. One of the most promising areas of research is in the development of new drugs. Acetamidine has been shown to have antimicrobial properties, which makes it a potential candidate for the treatment of bacterial infections.
properties
CAS RN |
112538-45-1 |
|---|---|
Product Name |
3-Acetyl-2-imino-1-methylimidazolidin-4-one |
Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
3-acetyl-2-imino-1-methylimidazolidin-4-one |
InChI |
InChI=1S/C6H9N3O2/c1-4(10)9-5(11)3-8(2)6(9)7/h7H,3H2,1-2H3 |
InChI Key |
QMQDYPSDRZORPH-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(=O)CN(C1=N)C |
Canonical SMILES |
CC(=O)N1C(=O)CN(C1=N)C |
synonyms |
4-Imidazolidinone, 3-acetyl-2-imino-1-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Sodium tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxy-2-propyl)phenyl]borate trihydrate](/img/structure/B39439.png)


![Thieno[3,2-b]pyridin-3-amine](/img/structure/B39445.png)
![1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B39446.png)

![Furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B39450.png)




![4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one](/img/structure/B39462.png)
